(R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine hydrochloride
CAS No.:
Cat. No.: VC13495777
Molecular Formula: C10H16ClNO2
Molecular Weight: 217.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H16ClNO2 |
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Molecular Weight | 217.69 g/mol |
IUPAC Name | (1R)-1-(2,6-dimethoxyphenyl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C10H15NO2.ClH/c1-7(11)10-8(12-2)5-4-6-9(10)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m1./s1 |
Standard InChI Key | UKXUVOAXVRXVQT-OGFXRTJISA-N |
Isomeric SMILES | C[C@H](C1=C(C=CC=C1OC)OC)N.Cl |
SMILES | CC(C1=C(C=CC=C1OC)OC)N.Cl |
Canonical SMILES | CC(C1=C(C=CC=C1OC)OC)N.Cl |
Introduction
Chemical Identity & Structural Characteristics
IUPAC Nomenclature & Molecular Formula
The systematic name (R)-1-(2,6-dimethoxyphenyl)ethan-1-amine hydrochloride denotes:
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A benzene ring with methoxy (-OCH₃) groups at positions 2 and 6.
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An ethylamine side chain (CH₂CH₂NH₂) with (R)-configuration at the chiral center.
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A hydrochloride counterion (Cl⁻).
The molecular formula is C₁₀H₁₆ClNO₂, yielding a molecular weight of 229.69 g/mol (calculated via ).
Stereochemical Configuration
The (R)-enantiomer’s spatial arrangement influences receptor binding. Chiral analogs like (R)-1-(2,6-dimethylphenyl)ethylamine (PubChem CID 45072328) exhibit distinct biological activities compared to (S)-forms . Methoxy groups’ electron-donating effects may enhance π-π interactions in receptor pockets.
Synthesis & Purification Strategies
Critical Reaction Parameters
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Catalysts: Pd(OAc)₂/Xantphos for amination.
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Purification: Recrystallization in methanol/acetone mixtures yields >99% purity .
Physicochemical Properties
Predicted Solubility & Stability
Property | Value |
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Water Solubility (25°C) | ~15 mg/mL (hydrochloride) |
LogP (Partition) | 1.8 ± 0.2 |
Melting Point | 210–215°C (decomposes) |
Methoxy groups increase hydrophilicity versus methyl analogs (LogP 2.3 ). The hydrochloride salt enhances aqueous solubility.
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 6.8 (d, 2H, aromatic), 3.8 (s, 6H, OCH₃), 3.2 (q, 1H, CHNH₂), 1.4 (d, 3H, CH₃).
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 1250 cm⁻¹ (C-O of methoxy).
Applications & Industrial Relevance
Pharmaceutical Intermediates
As a chiral building block, this compound could synthesize:
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Vasoconstrictors: Analogous to midodrine precursors.
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Antidepressants: Serotonergic activity modulation.
Material Science
Methoxy groups enable coordination with metal ions, suggesting utility in catalytic systems.
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